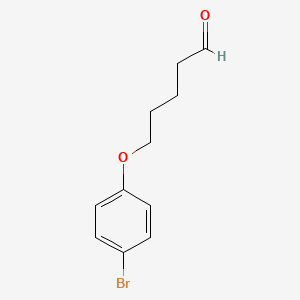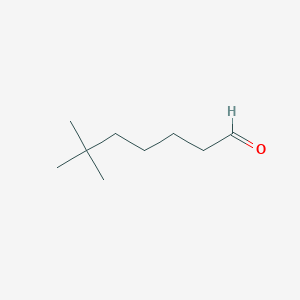
Human Menopausal Gonadotrophin
Overview
Description
Human Menopausal Gonadotrophin is a hormonally active medication used primarily for the treatment of fertility disturbances. It is a mixture of two gonadotropins: follicle-stimulating hormone and luteinizing hormone, which are extracted from the urine of postmenopausal women . This compound plays a crucial role in stimulating the ovaries to mature follicles, thereby enhancing fertility in women and stimulating sperm production in hypogonadal men .
Preparation Methods
Synthetic Routes and Reaction Conditions: Human Menopausal Gonadotrophin is typically extracted from the urine of postmenopausal women. The process involves several steps of purification to isolate the active hormones. Initially, the urine is collected and subjected to various filtration and precipitation techniques to concentrate the gonadotropins. The active principle is then eluted from the column with an alcoholic solution of ammonium acetate, and the hormone is precipitated from the eluate by increasing the concentration of alcohol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale collection of urine from postmenopausal women, followed by extensive purification processes to ensure the high purity of the final product. Modern techniques also include recombinant DNA technology, where genes encoding the α and β subunits of follicle-stimulating hormone are introduced into the genome of a Chinese hamster ovary cell line, which then synthesizes and secretes the bioactive hormone .
Chemical Reactions Analysis
Types of Reactions: Human Menopausal Gonadotrophin undergoes various biochemical reactions, primarily involving its interaction with specific receptors in the body. These reactions include binding to the follicle-stimulating hormone receptor and luteinizing hormone receptor, leading to the activation of intracellular signaling pathways .
Common Reagents and Conditions: The common reagents used in the purification and analysis of this compound include ammonium acetate, alcohol, and various chromatographic materials. The conditions typically involve controlled pH and temperature to maintain the stability and activity of the hormones .
Major Products Formed: The major products formed from the reactions involving this compound are the activated receptors and the subsequent production of secondary messengers such as cyclic AMP and calcium ions, which lead to the physiological effects observed in fertility treatments .
Scientific Research Applications
Human Menopausal Gonadotrophin has a wide range of scientific research applications, particularly in the fields of medicine and reproductive biology. It is extensively used in assisted reproductive technology protocols, such as in vitro fertilization and ovulation induction, to stimulate the ovaries and enhance fertility . Additionally, it is used in research studies to understand the mechanisms of hormone action and the regulation of reproductive processes .
Mechanism of Action
The mechanism of action of Human Menopausal Gonadotrophin involves its binding to specific receptors on the surface of ovarian and testicular cells. This binding activates intracellular signaling pathways, leading to the production of steroid hormones such as estrogen and progesterone in women and testosterone in men . The activation of these pathways results in the maturation of ovarian follicles and the stimulation of sperm production .
Comparison with Similar Compounds
Human Menopausal Gonadotrophin is unique in its composition, containing both follicle-stimulating hormone and luteinizing hormone. Similar compounds include recombinant follicle-stimulating hormone and recombinant luteinizing hormone, which are produced using recombinant DNA technology and offer higher purity and consistency . Another similar compound is human chorionic gonadotropin, which is used in fertility treatments but has different physiological effects .
Conclusion
This compound is a vital compound in the treatment of fertility disturbances, with extensive applications in reproductive medicine and scientific research. Its unique composition and mechanism of action make it a valuable tool in understanding and enhancing reproductive processes.
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869286 | |
| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |
| Record name | Urofollitropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97048-13-0, 146479-72-3 | |
| Record name | Urofollitropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 97048-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 146479-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


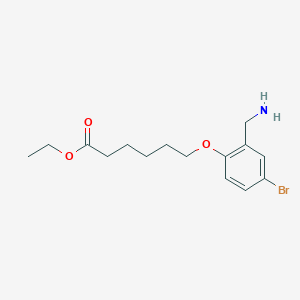
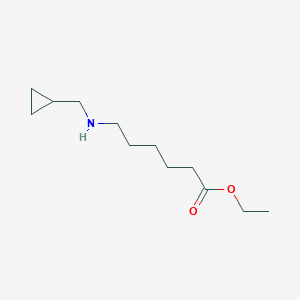

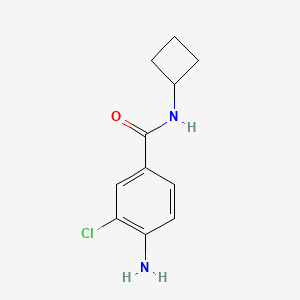
![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)
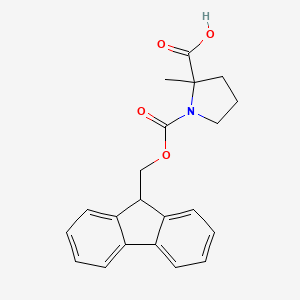
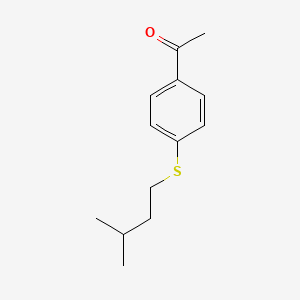

![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)
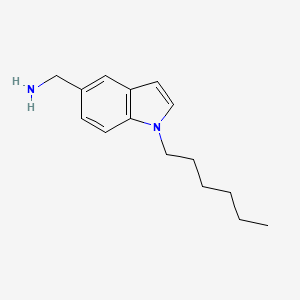
![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)
